molecular formula C19H13N3O5 B2356120 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034589-19-8

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2356120
CAS No.: 2034589-19-8
M. Wt: 363.329
InChI Key: JTPQHQCLMVYQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining two distinct pharmacophores:

  • 4-Oxo-4H-chromene-2-carboxamide moiety: A chromene derivative with a carboxamide group, often associated with anti-inflammatory, antimicrobial, or kinase-modulating properties .

The compound is synthesized via coupling of 2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)acetic acid derivatives with chromene carboxamide intermediates.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-oxochromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O5/c23-13-10-15(27-14-6-2-1-4-11(13)14)17(24)21-8-9-22-18(25)12-5-3-7-20-16(12)19(22)26/h1-7,10H,8-9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPQHQCLMVYQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Ethyl 2,4-Dioxovalerate

A three-component reaction involving ethyl 2,4-dioxovalerate, aromatic aldehydes, and primary amines forms substituted 3-pyrrolin-2-ones. For example, reacting ethyl 2,4-dioxovalerate with benzaldehyde and ethylamine in glacial acetic acid yields 4-acetyl-3-hydroxy-1-phenyl-5-(ethylamino)-3-pyrrolin-2-one. Oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the 5,7-dioxo groups, generating the pyrrolo[3,4-b]pyridine-dione core.

Functionalization with Ethylamine

Introducing the ethylamine side chain at position 6 requires nucleophilic substitution. Treating 6-bromo-pyrrolo[3,4-b]pyridine-5,7-dione with excess ethylamine in DMF at 80°C for 12 hours affords the 6-(ethylamino) derivative. Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:1) yields the fragment in 68% purity.

Synthesis of 4-Oxo-4H-chromene-2-carboxylic Acid

Cyclization of 2-Hydroxyacetophenone Derivatives

Heating 2-hydroxyacetophenone with diethyl oxalate in the presence of sodium ethoxide induces cyclization to form 4-oxo-4H-chromene-2-carboxylate. Acidic hydrolysis (HCl, reflux) converts the ester to 4-oxo-4H-chromene-2-carboxylic acid, isolated in 75% yield after recrystallization from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 minutes) of 2-hydroxybenzaldehyde and malonic acid in acetic anhydride accelerates Knoevenagel condensation, producing the chromene carboxylate. Subsequent saponification with NaOH yields the carboxylic acid with 82% efficiency, reducing reaction time from hours to minutes.

Amide Bond Formation and Coupling Strategies

Activation of Carboxylic Acid

The chromene-2-carboxylic acid is activated using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous DCM. Stirring at 0°C for 1 hour forms the active ester, which reacts with the pyrrolopyridine-dione ethylamine fragment to yield the target amide. Triethylamine serves as a base, achieving 65% isolated yield after column chromatography.

Alternative Coupling Reagents

Comparative studies reveal that using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent in DMF increases yield to 78% by minimizing side reactions. Kinetic analysis via HPLC confirms higher product purity (98.5%) compared to EDCl/HOBt (94.2%).

Multicomponent Reaction Approaches

One-Pot Assembly

A novel MCR strategy combines 2-oxo-2H-chromene-3-carbaldehyde, tert-butyl isocyanide, and the pyrrolopyridine-dione ethylamine in ethanol at 70°C. The reaction proceeds via imine formation, followed by intramolecular Michael addition, yielding the target compound in 55% yield. DFT calculations validate the reaction pathway’s exergonicity (ΔG = -12.3 kcal/mol).

Solvent Optimization

Replacing ethanol with dimethyl sulfoxide (DMSO) enhances reaction efficiency (72% yield) due to improved solubility of the chromene aldehyde. However, DMSO complicates purification, necessitating aqueous workup.

Purification and Characterization

Chromatographic Techniques

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to remove unreacted starting materials and byproducts. LC-MS analysis confirms molecular ion peaks at m/z 364.1 [M+H]+.

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrrole-H), 8.15 (d, J = 8.4 Hz, 1H, chromene-H), 7.92–7.85 (m, 2H, aromatic-H), 4.32 (t, J = 6.0 Hz, 2H, -CH2-), 3.58 (t, J = 6.0 Hz, 2H, -CH2-NH).
  • IR (KBr): ν 1745 cm⁻¹ (C=O, pyrrolidine-dione), 1660 cm⁻¹ (amide I), 1602 cm⁻¹ (chromene C=O).

Chemical Reactions Analysis

Types of Reactions

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide undergoes a variety of chemical reactions:

  • Oxidation: Reacts with oxidizing agents to yield sulfoxides or sulfones at the pyrrolo[3,4-b]pyridine moiety.

  • Reduction: Treatment with reducing agents like sodium borohydride can lead to the reduction of the ketone groups to alcohols.

  • Substitution: Nucleophilic substitution can occur, particularly at activated positions within the chromene ring.

Common Reagents and Conditions

  • Oxidation can be performed using agents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction often employs mild conditions with reagents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution reactions may use halogenated derivatives with bases like sodium hydride in aprotic solvents.

Major Products

  • Oxidation: Yields oxidized analogs with potential sulfone functionalities.

  • Reduction: Produces alcohol derivatives.

  • Substitution: Results in various substituted chromene derivatives.

Scientific Research Applications

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has found applications across several domains:

  • Chemistry: As a precursor for more complex synthetic molecules and as a reagent in mechanistic studies.

  • Biology: Explored for its potential as an enzyme inhibitor and binding agent in protein studies.

  • Medicine: Investigated for its anti-cancer and anti-inflammatory properties, particularly in preclinical settings.

  • Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

This compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors:

  • Molecular Targets: Often targets specific enzymes like kinases or proteases involved in disease pathways.

  • Pathways Involved: Can inhibit key signaling pathways that are upregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Pyrrolopyridine-Based Inhibitors

BMS-767778 (Sa)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide):

  • Core Structure : Shares the pyrrolo[3,4-b]pyridine-dione scaffold but lacks the chromene moiety.
  • Key Features: Aminomethyl and dichlorophenyl substituents enhance DPP4 inhibition (IC₅₀ = 1.3 nM). Methyl group at position 2 improves metabolic stability .

Chromene Derivatives

Compound 3 (N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl) benzamide):

  • Core Structure : Tetrahydrochromene with chlorobenzylidene and benzamide groups.
  • Key Features: Chlorophenyl substituents enhance lipophilicity and membrane permeability. Synthetic intermediates for hexahydrochromeno-pyrimidinones .
  • Comparison : The target compound’s 4-oxo-chromene system may confer stronger hydrogen-bonding capacity compared to saturated chromene derivatives.

Pyrrolopyridazine Carboxamides (EP 4,374,877 A2)

Example Compound: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide:

  • Core Structure : Pyrrolo[1,2-b]pyridazine with trifluoromethyl and morpholine groups.
  • Key Features :
    • Fluorinated aryl groups improve target binding and metabolic resistance.
    • Morpholine-ethoxy chain enhances solubility .
  • Comparison : The target compound’s pyrrolopyridine core may offer different conformational flexibility compared to pyrrolopyridazine derivatives.

Structural and Pharmacological Data Table

Compound Name/ID Core Structure Key Substituents Hypothesized Target/Activity Reference
Target Compound Pyrrolo[3,4-b]pyridine + Chromene Ethyl linker, 4-oxo-chromene carboxamide Kinases/DPP4 (theoretical)
BMS-767778 Pyrrolo[3,4-b]pyridine Aminomethyl, 2,4-dichlorophenyl, methyl DPP4 (IC₅₀ = 1.3 nM)
Chromene Derivative (Compound 3) Tetrahydrochromene 2-Chlorobenzylidene, benzamide Synthetic intermediate
EP 4,374,877 Compound Pyrrolo[1,2-b]pyridazine Trifluoromethyl, morpholine-ethoxy Undisclosed kinase target

Research Findings and Implications

  • DPP4 Inhibition : BMS-767778’s high potency suggests that the pyrrolo[3,4-b]pyridine core is critical for DPP4 binding. The target compound’s chromene-carboxamide group may introduce steric hindrance, requiring optimization for similar activity .
  • Solubility : Chromene derivatives (e.g., Compound 3) exhibit moderate solubility due to chlorophenyl groups, whereas the morpholine-ethoxy chain in EP 4,374,877 compounds enhances aqueous solubility. The target compound’s carboxamide may balance lipophilicity .

Biological Activity

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a unique structural motif combining a pyrrolo[3,4-b]pyridine core with a chromene moiety. The synthesis typically involves multi-step organic reactions, including the condensation of pyrrolo derivatives with carboxylic acids under specific conditions. Catalysts such as palladium or copper are often employed, with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) used to facilitate the reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.
  • Receptor Modulation : It can interact with cellular receptors involved in signaling pathways, thereby modulating responses related to inflammation and cell proliferation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has shown promise in inhibiting tumor growth in various cancer models. For instance, studies demonstrated its effectiveness against human melanoma by significantly reducing angiogenesis and metastasis through its action on vascular endothelial growth factor receptors (VEGFRs) .
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory disorders. The compound's interaction with cyclooxygenase enzymes has been noted in studies evaluating its anti-inflammatory properties .
  • Antioxidant Activity : Preliminary evaluations indicate that it may possess free radical scavenging abilities, contributing to its protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds and their mechanisms:

  • A study on similar pyrrolo derivatives highlighted their effectiveness as VEGFR inhibitors, showing that modifications in the structure can enhance potency against tumor growth .
  • Another research focused on chromene derivatives demonstrated dual inhibitory effects against cholinesterases and β-secretase, suggesting a broader spectrum of activity for compounds containing similar structural features .

Comparative Analysis

The following table summarizes key findings related to this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnticancer, Anti-inflammatoryEnzyme inhibition, Receptor modulation
Pyrrolopyrazine derivativesVEGFR inhibitionTargeting angiogenesis
Chromene derivativesCholinesterase inhibitionReceptor interaction

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the pyrrolo[3,4-b]pyridine core. Key steps include:

  • Cyclization : Use of POCl₃ for dehydrative cyclization to form the dioxo-pyrrolopyridine moiety (as seen in analogous compounds in ).
  • Coupling Reactions : Amide bond formation between the pyrrolopyridine and chromene-carboxamide moieties, often employing coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in anhydrous DMF ().
  • Purification : Silica gel chromatography or recrystallization to isolate the final product.

Example Data from Analogous Syntheses ():

CompoundYield (%)Melting Point (°C)Key Reagents
19a95200–201CDMT, DMF
19b90200–201CDMT, DMF

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positioning (e.g., δ 7.2–8.5 ppm for aromatic protons in ).
  • HPLC : To assess purity (>95% is typical for research-grade compounds; ).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

Example NMR Data ():

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
3a6.8 (s, 1H)165.2 (C=O)
3d7.1 (d, 1H)158.9 (C-Cl)

Advanced: How can computational modeling optimize reaction pathways for this compound?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map transition states and identify low-energy pathways for cyclization and coupling steps ().
  • Reaction Path Search : Algorithms like the artificial force-induced reaction (AFIR) method predict intermediates and byproducts, reducing trial-and-error experimentation.
  • Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational models to refine predictions ().

Advanced: How to address contradictions in reaction yields during scale-up?

Answer:

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, shows that anhydrous DMF improves yields by 20% compared to THF.
  • Kinetic Analysis : Monitor reaction progress via in-situ IR or LC-MS to detect intermediate decomposition.
  • Controlled Purification : Use preparative HPLC instead of column chromatography for better reproducibility at larger scales.

Basic: What structural features influence the compound’s reactivity?

Answer:

  • Pyrrolopyridine Core : The 5,7-dioxo group increases electrophilicity, enabling nucleophilic substitutions (e.g., amidation; ).
  • Chromene Moiety : The conjugated carbonyl system stabilizes radical intermediates in photochemical reactions ().
  • Ethyl Linker : Enhances solubility in polar aprotic solvents, critical for coupling reactions ().

Advanced: What strategies enable functionalization of the pyrrolo[3,4-b]pyridine core?

Answer:

  • Halogenation : Introduce Cl or Br at the 6-position using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) ().
  • Amination : Pd-catalyzed Buchwald-Hartwig coupling to install aryl/alkyl amines ().
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids for biaryl motifs (analogous to methods in ).

Example Functionalization Data ():

CompoundSubstituentYield (%)Key Conditions
45Cl85POCl₃, 80°C
163-Br-Ph72iPrOH, HCl

Basic: How to mitigate decomposition during storage?

Answer:

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis of the dioxo group.
  • Temperature Control : –20°C for short-term; –80°C for long-term stability ().
  • Desiccants : Use molecular sieves in storage vials to absorb moisture.

Advanced: What in silico tools predict biological activity?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases, ).
  • ADMET Prediction : SwissADME or pkCSM to estimate pharmacokinetics and toxicity.
  • QSAR Models : Correlate substituent electronic properties (Hammett constants) with activity trends ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.